N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
CAS No.: 1251557-90-0
Cat. No.: VC6930625
Molecular Formula: C20H17ClN6O3
Molecular Weight: 424.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251557-90-0 |
|---|---|
| Molecular Formula | C20H17ClN6O3 |
| Molecular Weight | 424.85 |
| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide |
| Standard InChI | InChI=1S/C20H17ClN6O3/c1-12-23-16(15-5-3-4-8-22-15)10-18-25-26(20(29)27(12)18)11-19(28)24-13-6-7-17(30-2)14(21)9-13/h3-10H,11H2,1-2H3,(H,24,28) |
| Standard InChI Key | GVZSWCHDTNMTME-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NC3=CC(=C(C=C3)OC)Cl)C4=CC=CC=N4 |
Introduction
N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H- triazolo[4,3-c]pyrimidin-2-yl]acetamide is a complex organic compound belonging to the class of triazole derivatives. It features a unique molecular structure that includes a chloro-methoxyphenyl group, a pyridinyl moiety, and a triazolo-pyrimidine framework. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly in cancer research and as an inhibitor of specific kinases involved in tumor growth .
2.1. Molecular Formula and Weight
2.2. Structural Features
The compound's structure is characterized by the presence of both triazole and pyrimidine rings, which suggest potential interactions with biological targets such as enzymes and receptors. The chloro-methoxyphenyl and pyridinyl groups contribute to its diverse pharmacological activities.
Synthesis and Preparation
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H- triazolo[4,3-c]pyrimidin-2-yl]acetamide typically involves multi-step reactions that require careful selection of starting materials and conditions. Although detailed synthesis protocols are not widely documented in the available literature, the compound can be prepared using commercially available reagents and standard organic synthesis techniques.
4.1. Medicinal Chemistry
This compound is primarily recognized for its potential in cancer research. The presence of triazole and pyrimidine rings suggests that it could interact with enzymes and receptors involved in tumor growth, making it a candidate for further investigation as a kinase inhibitor.
5.2. Future Research Directions
Future studies should aim to elucidate the compound's mechanism of action, evaluate its efficacy in preclinical models, and assess its safety profile. Additionally, structure-activity relationship (SAR) studies could help optimize the compound's design for improved potency and selectivity.
6.2. Potential Applications
| Application Area | Description |
|---|---|
| Cancer Research | Potential kinase inhibitor |
| Medicinal Chemistry | Investigated for its pharmacological properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume